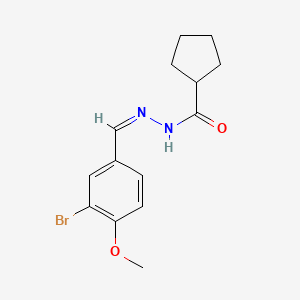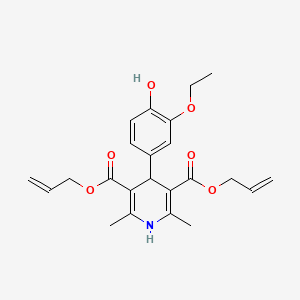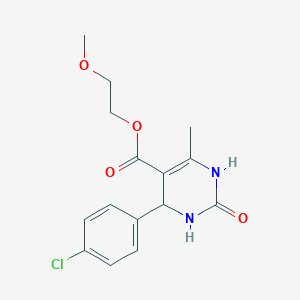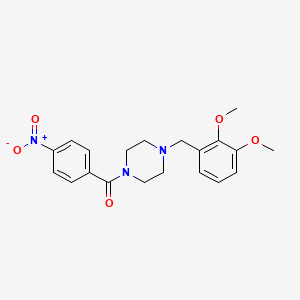
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, also known as BMH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMH is a derivative of cyclopentanecarbohydrazide, which is a cyclic hydrazine derivative that has been widely used as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death, leading to its antitumor and antiviral activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, this compound has been shown to induce DNA damage, which is believed to be the primary mechanism underlying its antitumor and antiviral activities.
実験室実験の利点と制限
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has several advantages as a research tool, including its low cost, ease of synthesis, and broad range of biological activities. However, this compound also has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, including the following:
1. Development of new this compound derivatives with improved solubility and efficacy.
2. Exploration of the potential of this compound as a lead compound for the development of new antitumor and antiviral drugs.
3. Investigation of the mechanism of action of this compound and its derivatives at the molecular level.
4. Development of new methods for the synthesis of this compound and its derivatives.
5. Exploration of the potential of this compound as a new class of herbicides and insecticides.
6. Investigation of the potential of this compound as a new building block for the synthesis of functional materials.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential as a new class of drugs and functional materials.
合成法
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a simple one-pot reaction between cyclopentanecarbohydrazide and 3-bromo-4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the cyclopentanecarbohydrazide, resulting in the formation of the imine linkage and the bromine substituent on the benzene ring.
科学的研究の応用
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have herbicidal and insecticidal activities, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a starting material for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
特性
IUPAC Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-19-13-7-6-10(8-12(13)15)9-16-17-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOWVFPDFQFKN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5200068.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)


![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)

![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)

![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)

